N,N'-Bis-trityl-oxalamide
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Overview
Description
N,N’-Bis-trityl-oxalamide is an organic compound with the molecular formula C40H32N2O2 and a molecular weight of 572.713 g/mol . This compound is known for its unique structure, which includes two trityl groups attached to an oxalamide core. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bis-trityl-oxalamide can be synthesized through various methods. One common approach involves the reaction of oxalic acid with thionyl chloride to form oxalyl chloride, which is then treated with tritylamine . Another method includes the dehydrogenative coupling of ethylene glycol with tritylamine, catalyzed by a ruthenium pincer complex .
Industrial Production Methods
Industrial production of N,N’-Bis-trityl-oxalamide typically follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-trityl-oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxalamide derivatives.
Reduction: Reduction reactions can convert N,N’-Bis-trityl-oxalamide into simpler amide compounds.
Substitution: The trityl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalamide derivatives, while substitution reactions can produce a wide range of functionalized oxalamides .
Scientific Research Applications
N,N’-Bis-trityl-oxalamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N,N’-Bis-trityl-oxalamide exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The trityl groups provide steric hindrance, enhancing the stability of these complexes . The oxalamide core can interact with various molecular targets, facilitating specific biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis (furan-2-ylmethyl)oxalamide: An effective ligand for copper-catalyzed N-arylation reactions.
N,N’-Bis (2,4,6-trimethoxyphenyl)oxalamide: Used in coupling reactions with sterically hindered amines.
N,N’-Bis (3-pyridylmethyl)oxalamide: Forms coordination polymers with nickel(II) salts.
Uniqueness
N,N’-Bis-trityl-oxalamide is unique due to its dual trityl groups, which provide enhanced stability and reactivity compared to other oxalamides. This makes it particularly valuable in catalytic and biochemical applications .
Properties
CAS No. |
103389-57-7 |
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Molecular Formula |
C40H32N2O2 |
Molecular Weight |
572.7 g/mol |
IUPAC Name |
N,N'-ditrityloxamide |
InChI |
InChI=1S/C40H32N2O2/c43-37(41-39(31-19-7-1-8-20-31,32-21-9-2-10-22-32)33-23-11-3-12-24-33)38(44)42-40(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H,(H,41,43)(H,42,44) |
InChI Key |
GUYSMIPRIQBIKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C(=O)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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